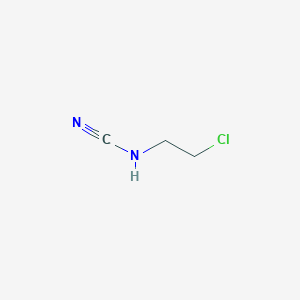
N-(2-Chloroethyl)cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)cyanamide: is an organic compound characterized by the presence of a chloroethyl group attached to a cyanamide moiety
準備方法
Synthetic Routes and Reaction Conditions:
Base-Mediated Aminoalkylation: One common method involves the base-mediated aminoalkylation of aryl thiourea with halides.
Iron-Mediated Desulfurization: Another method involves the iron-mediated desulfurization of isothiocyanates under mild reaction conditions.
Oxidation-Cyanation: An operationally simple oxidation-cyanation method uses N-chlorosuccinimide and zinc cyanide as reagents.
Industrial Production Methods: Industrial production often involves large-scale synthesis using the above methods, optimized for higher yields and cost-effectiveness. Continuous-flow processes and safer electrophilic cyanation reagents are also employed to enhance safety and efficiency .
化学反応の分析
Types of Reactions:
Nucleophilic Substitution: N-(2-Chloroethyl)cyanamide undergoes nucleophilic substitution reactions, where the chloroethyl group is replaced by various nucleophiles.
Cycloaddition Reactions: The compound can participate in transition-metal catalyzed cycloaddition reactions, forming heterocycles.
Dimerization: It can dimerize to form 2-cyanoguanidine (dicyandiamide) or trimerize to form melamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols under basic conditions.
Cycloaddition: Transition metals like palladium or nickel are used as catalysts.
Dimerization: This reaction is typically acid-catalyzed or occurs at low temperatures.
Major Products:
- 2-Cyanoguanidine (Dicyandiamide)
- Melamine
- Various heterocycles
科学的研究の応用
Chemistry: N-(2-Chloroethyl)cyanamide is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials. It also finds applications in agriculture as a nitrification inhibitor .
作用機序
Molecular Targets and Pathways: N-(2-Chloroethyl)cyanamide exerts its effects through various mechanisms, including the inhibition of specific enzymes and the disruption of cellular processes. For example, it can inhibit carbonic anhydrase and cathepsin K, affecting metabolic pathways and cellular functions .
類似化合物との比較
- N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
- 2-Cyanoguanidine (Dicyandiamide)
- Melamine
Uniqueness: N-(2-Chloroethyl)cyanamide is unique due to its chloroethyl group, which imparts distinct reactivity and chemical properties compared to other cyanamide derivatives. This makes it particularly useful in specific synthetic applications and industrial processes .
特性
分子式 |
C3H5ClN2 |
|---|---|
分子量 |
104.54 g/mol |
IUPAC名 |
2-chloroethylcyanamide |
InChI |
InChI=1S/C3H5ClN2/c4-1-2-6-3-5/h6H,1-2H2 |
InChIキー |
NVAABIDUCJHJKR-UHFFFAOYSA-N |
正規SMILES |
C(CCl)NC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13354834.png)
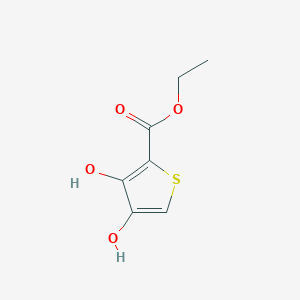
![4-amino-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13354846.png)
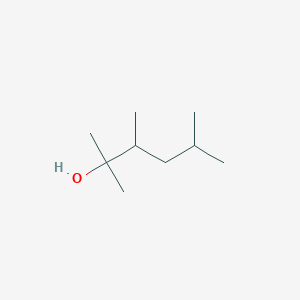
![2-Methyl-3-[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13354856.png)
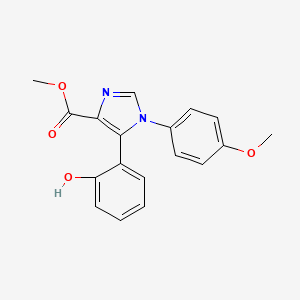
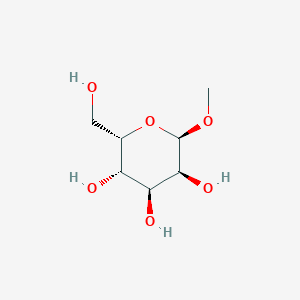
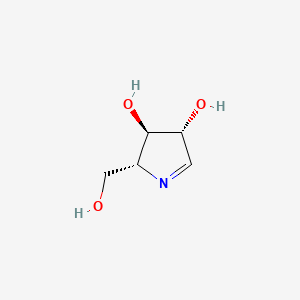
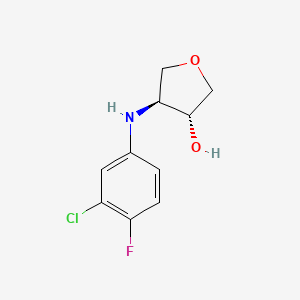
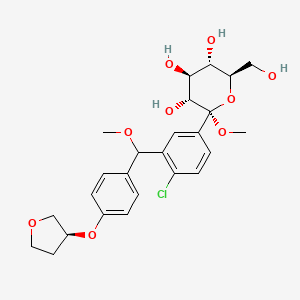
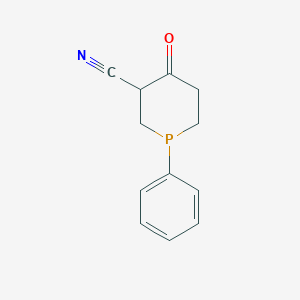
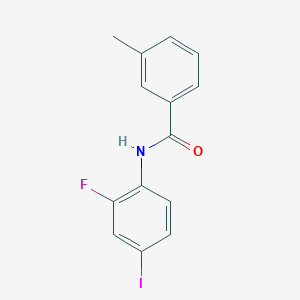
![ethyl 3-methyl-1,8-dioxo-6-phenyl-1H,8H-pyrano[3,4-c]pyran-4-carboxylate](/img/structure/B13354878.png)
![(6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate](/img/structure/B13354885.png)
